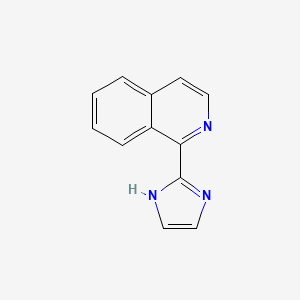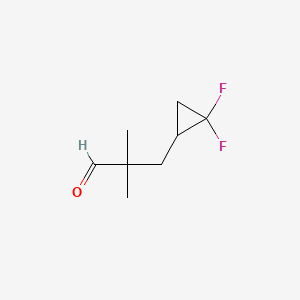
3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal is an organic compound that features a difluorocyclopropyl group attached to a dimethylpropanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopropyl group into the molecular structure. One common method is the cyclopropanation of alkenes using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, particularly under the influence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: 3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a potent inhibitor or modulator of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Difluorocyclopropyl)benzene: Similar in structure but with a benzene ring instead of a dimethylpropanal moiety.
2-(2,2-Difluorocyclopropyl)naphthalene: Contains a naphthalene ring, offering different electronic and steric properties.
Uniqueness
3-(2,2-Difluorocyclopropyl)-2,2-dimethylpropanal is unique due to its combination of a difluorocyclopropyl group with a dimethylpropanal moietyThe presence of the difluorocyclopropyl group imparts unique electronic properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H12F2O |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-(2,2-difluorocyclopropyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C8H12F2O/c1-7(2,5-11)3-6-4-8(6,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KYVUMMRZSXFKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CC1(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



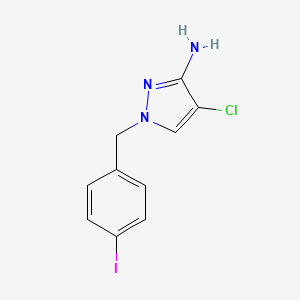
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
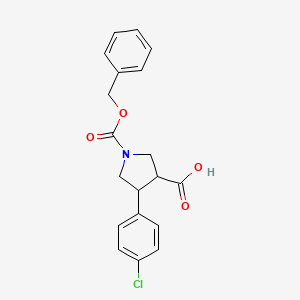
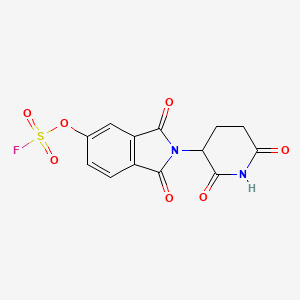
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
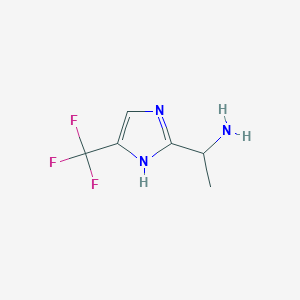
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


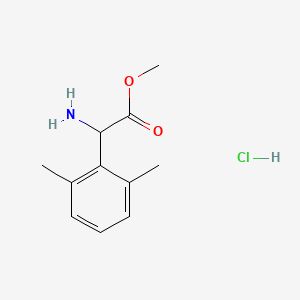
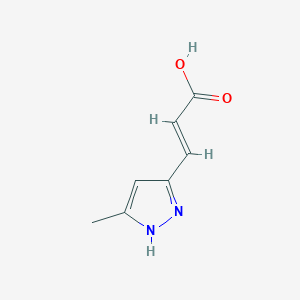
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
